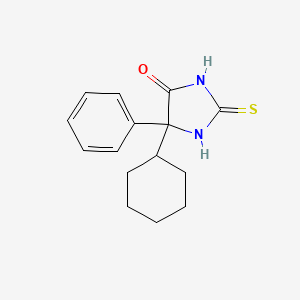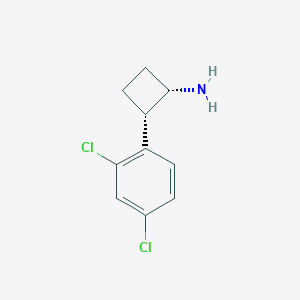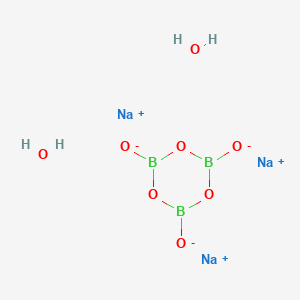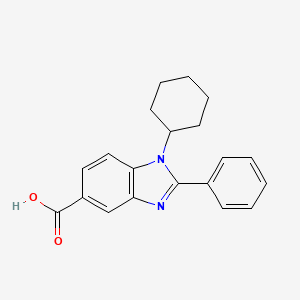
1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclohexyl group, a phenyl group, and a carboxylic acid functional group, making it a unique and potentially versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core. The cyclohexyl and phenyl groups can be introduced through subsequent functionalization reactions.
For example, a one-pot synthesis method can be employed where N-phenylbenzimidamides react with iodobenzenes or bromobenzenes in the presence of palladium and copper catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl and cyclohexyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the benzimidazole ring can produce various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of functional materials, such as dyes and catalysts
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-benzo[d]imidazole-2-carboxylic acid: Lacks the cyclohexyl and phenyl groups, making it less complex.
2-phenyl-1H-benzo[d]imidazole: Similar structure but without the carboxylic acid group.
1-cyclohexyl-1H-benzo[d]imidazole: Lacks the phenyl and carboxylic acid groups.
Uniqueness
1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both cyclohexyl and phenyl groups along with a carboxylic acid functional group. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
390815-08-4 |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C20H20N2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,23,24) |
InChI-Schlüssel |
DIHHAPXAXYGMEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
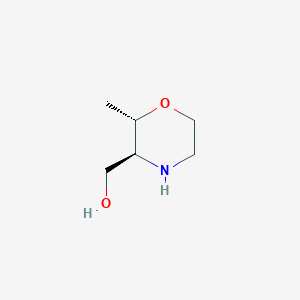
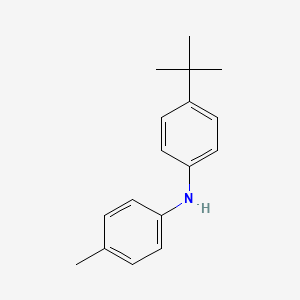
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)

![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)


![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
